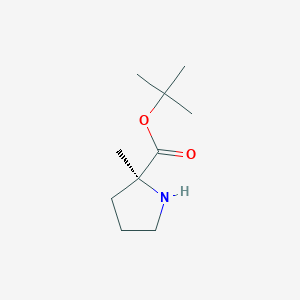![molecular formula C7H9ClO4 B13222868 Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H9ClO4 and a molecular weight of 192.60 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with chloroform and a base under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a methyl group instead of a chlorine atom, leading to different chemical reactivity and biological activity.
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate:
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Contains an ethyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C7H9ClO4 |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
methyl 2-chloro-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9ClO4/c1-10-5(9)7(8)6(12-7)2-3-11-4-6/h2-4H2,1H3 |
Clé InChI |
AKFQCEKPGHEFFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2(O1)CCOC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
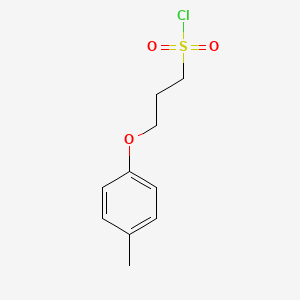
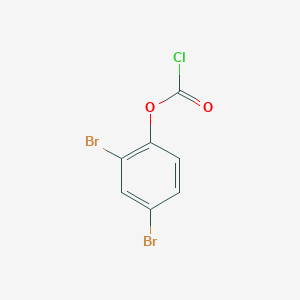
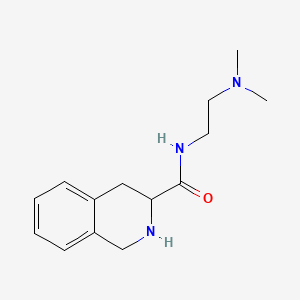
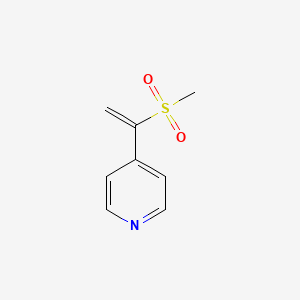
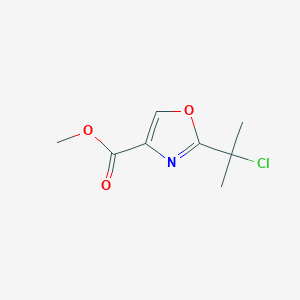

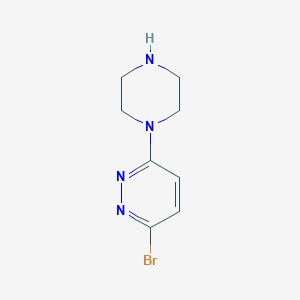
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)

![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
